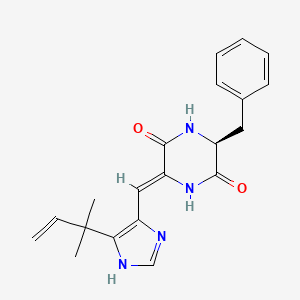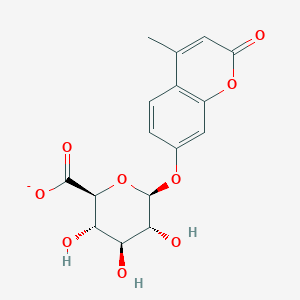
4-methylumbelliferone beta-D-glucuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylumbelliferone beta-D-glucuronide(1-) is a beta-D-glucosiduronate resulting from the deprotonation of the carboxy group of 4-methylumbelliferone beta-D-glucuronide. The major species at pH 7.3. It is a monocarboxylic acid anion and a beta-D-glucosiduronate. It is a conjugate base of a 4-methylumbelliferone beta-D-glucuronide.
Aplicaciones Científicas De Investigación
Microbiological Detection
4-Methylumbelliferone beta-D-glucuronate serves as a substrate for detecting glycosidases in Escherichia coli and enterococci. Its usage in water testing for these bacteria demonstrates its utility in microbiology and public health (Perry et al., 2006).
Inhibition of Hyaluronan Synthesis
This compound contributes to the inhibition of hyaluronan (HA) synthesis. Its role is significant in understanding the metabolic pathways and therapeutic implications in diseases like diabetes and cancer (Nagy et al., 2019).
Renal Disposition Studies
In renal studies, this compound is used to understand the excretion and metabolic clearance in the kidney. This helps in developing better drugs and treatments for renal diseases (Wang et al., 2011).
Investigating UDP-Glucose Dehydrogenase (UGDH)
The compound aids in studying the effects on basal and retroviral UGDH-driven HA and sGAG release in cells. This is crucial for understanding the regulation of GAG synthesis, a key aspect in cell biology and pathology (Clarkin et al., 2011).
UDP-Glucuronosyl Transferase Activity Assay
This compound is used to detect UDP-glucuronosyl transferase activity, vital in drug metabolism and disposition studies. This has implications in pharmacokinetics and drug safety (Collier et al., 2000).
β-Glucuronidase Enzyme Activity Assay
The compound is utilized in assays measuring β-glucuronidase activity, which is important in molecular biology and genetic engineering (Ramsay, 2013).
Seawater Quality Assessment
It's used in protocols for detecting glucuronidase activity in marine waters, providing a rapid approach to assess seawater quality (Caruso et al., 2002).
Target Deconvolution in Liver
Analysis of this compound in liver transcriptome sequencing and public databases reveals its multiple targets and regulatory effects on cell metabolism (Tsitrina et al., 2023).
Study of UGT Isozymes
The compound is instrumental in studying the effects on UGT isozymes, crucial for understanding drug interactions and metabolic processes (Mano et al., 2004).
Mechanism of Inhibition of Hyaluronan Biosynthesis
Its use in exploring the inhibition mechanisms of hyaluronan biosynthesis is crucial for therapeutic advancements in cancer and inflammatory diseases (Kakizaki et al., 2004).
Propiedades
Fórmula molecular |
C16H15O9- |
|---|---|
Peso molecular |
351.28 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/p-1/t11-,12-,13+,14-,16+/m0/s1 |
Clave InChI |
ARQXEQLMMNGFDU-JHZZJYKESA-M |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



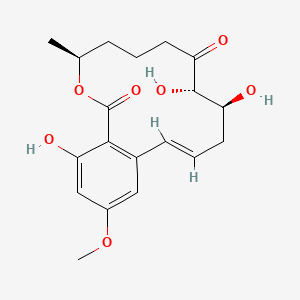
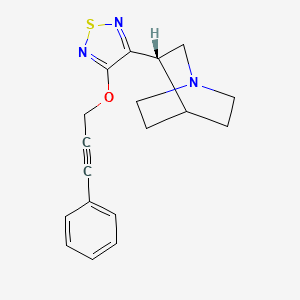
![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)
![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)

![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)

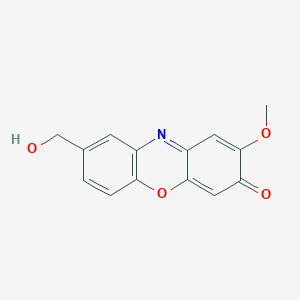


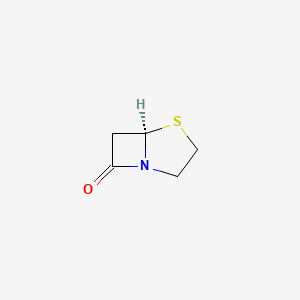

![methyl 1-(4-chlorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1241936.png)
